molecular formula C18H20O5 B1261711 erythro-Honokitriol

erythro-Honokitriol

Cat. No. B1261711
M. Wt: 316.3 g/mol
InChI Key: LKYOLPWSGNGKSH-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

erythro-Honokitriol is a natural product found in Magnolia officinalis with data available.

Scientific Research Applications

Antioxidative and Anti-inflammatory Properties

Erythro-Honokitriol, a compound isolated from the stem bark of Magnolia officinalis, has been studied for its anti-inflammatory and antioxidative activities. This compound, along with others isolated from Magnolia officinalis, showed potential in inhibiting LPS-induced NO production, suggesting an anti-inflammatory action. Notably, one of the compounds displayed more potent antioxidative potential than honokiol, a well-known compound from the same family (Shen et al., 2009).

Anticholinesterase Activities

Erythro-Honokitriol has also been evaluated for its anticholinesterase activities. In a study focusing on honokiol derivatives from Magnolia officinalis, it was found that erythro-honokitriol, along with other compounds, inhibited acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in treating neurological disorders where cholinesterase inhibitors are beneficial (Zhang et al., 2019).

Anti-Cancer Effects

Several studies have highlighted the anti-cancer potential of compounds derived from Magnolia officinalis, including erythro-honokitriol. Honokiol, a related compound, has been extensively studied for its effectiveness against various types of cancers, such as brain, breast, cervical, colon, liver, lung, prostate, skin, and hematological malignancies. These studies indicate that compounds from Magnolia officinalis, potentially including erythro-honokitriol, can modulate multiple molecular targets and oncogenic signaling pathways, making them candidates for cancer therapeutics (Banik et al., 2019).

Neuroprotective and Cognitive Enhancement Effects

Research has shown that honokiol, closely related to erythro-honokitriol, improves learning and memory impairments in mice models. This suggests that erythro-honokitriol might also possess similar neuroprotective properties, which could be beneficial in treating cognitive impairments associated with neurological disorders (Xian et al., 2015).

Hypoglycemic Effects

In the context of metabolic disorders, honokiol has been observed to have hypoglycemic effects in type 2 diabetic mice, indicating that erythro-honokitriol could also have similar effects. This opens up potential applications in managing diabetes and related metabolic syndromes (Sun et al., 2015).

properties

Product Name

erythro-Honokitriol

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

(1R,2S)-1-[4-hydroxy-3-(4-hydroxy-3-prop-2-enylphenyl)phenyl]propane-1,2,3-triol

InChI

InChI=1S/C18H20O5/c1-2-3-12-8-11(4-6-15(12)20)14-9-13(5-7-16(14)21)18(23)17(22)10-19/h2,4-9,17-23H,1,3,10H2/t17-,18+/m0/s1

InChI Key

LKYOLPWSGNGKSH-ZWKOTPCHSA-N

Isomeric SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)[C@H]([C@H](CO)O)O)O)O

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=C(C=CC(=C2)C(C(CO)O)O)O)O

synonyms

erythro-honokitriol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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